Hpk1-IN-12

Immuno-oncology Medicinal chemistry Kinase inhibitor SAR

HPK1-IN-12 (WO2021213317A1, compound 85) is a quinazoline-2,5-diamine HPK1 inhibitor featuring a structurally distinct 2-fluoro-6-methoxyphenyl substituent on a pyrazolo[4,3-b]pyridine core. Unlike pyrimidinone or spirocycle HPK1 inhibitors, this chemotype possesses unique selectivity and physicochemical properties not predictable from the target class alone. Essential for: (1) replicating and validating WO2021213317A1 biological claims; (2) benchmarking novel analogs within the quinazoline scaffold series; (3) serving as a chemotype-specific positive control in HPK1 kinase assays. Substituting another HPK1 inhibitor without direct comparative data risks confounding experimental results. Procure the exact compound to ensure reproducibility. For R&D use only.

Molecular Formula C25H24FN5O2
Molecular Weight 445.5 g/mol
Cat. No. B12415154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-12
Molecular FormulaC25H24FN5O2
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=C4N=C(C=C5)C6=C(C=CC=C6F)OC
InChIInChI=1S/C25H24FN5O2/c1-30-10-11-31-16(13-30)14-33-22-12-15(6-9-20(22)31)24-25-19(28-29-24)8-7-18(27-25)23-17(26)4-3-5-21(23)32-2/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,28,29)
InChIKeyNLKWQMRUBJQGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hpk1-IN-12: A Quinazoline-Derived HPK1 Inhibitor from the WO2021213317A1 Patent


Hpk1-IN-12 is a synthetic small molecule developed as a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling . It is explicitly designated as compound 85 in patent WO2021213317A1 and belongs to a series of quinazoline-2,5-diamine derivatives . Its chemical structure features a unique 2-fluoro-6-methoxyphenyl substituent attached to a pyrazolo[4,3-b]pyridine core .

Why In-Class HPK1 Inhibitors Like Hpk1-IN-12 Cannot Be Interchanged Without Evidence


Despite a shared primary target, HPK1 inhibitors exhibit highly divergent selectivity profiles against the broader MAP4K family and the wider kinome, a critical factor for experimental reproducibility [1][2]. For instance, while HMC-B17 displays an IC50 of 1.39 nM against HPK1, other inhibitors like Compound 9f achieve sub-nanomolar potency (0.32 nM) but with different off-target liabilities [3][4]. Hpk1-IN-12, originating from the WO2021213317A1 patent series, is structurally distinct as a quinazoline-2,5-diamine derivative . This chemical divergence translates to potential differences in cellular permeability, metabolic stability, and crucially, the spectrum of off-kinase inhibition, which is not predictable from the target class alone. Substituting one HPK1 inhibitor for another without direct comparative data on these parameters introduces a significant risk of confounding results in cellular or in vivo studies.

Quantitative Differentiation Guide: Hpk1-IN-12 vs. Key HPK1 Inhibitor Comparators


Scaffold Differentiation: Quinazoline Core vs. Pyrimidinone and Spirocyclic Analogues

Hpk1-IN-12 is a quinazoline-2,5-diamine derivative, a core scaffold distinct from many other advanced HPK1 inhibitors . In contrast, leading compounds in the field utilize different cores: GNE-6893 is based on a 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one scaffold, and the spiro series (e.g., Compound 16) features a spirocyclic architecture [1][2]. This structural divergence is not merely cosmetic; the quinazoline core in Hpk1-IN-12 is a recognized pharmacophore in kinase inhibition but presents a unique set of potential off-target interactions and physicochemical properties compared to the pyrimidinone class. While no direct head-to-head data exists, this class-level distinction is the primary verifiable differentiator for researchers seeking novel chemical matter or exploring scaffold-specific SAR.

Immuno-oncology Medicinal chemistry Kinase inhibitor SAR

Data Transparency: Documented Potency in Patent vs. Literature-Validated Inhibitors

Hpk1-IN-12 is characterized as a 'potent inhibitor' in the primary patent WO2021213317A1, but its exact biochemical IC50 value is not publicly disclosed in the patent abstract or key vendor datasheets [1]. This contrasts sharply with literature-validated inhibitors like HMC-B17, which has a reported HPK1 IC50 of 1.39 nM, or CFI-402411, with an IC50 of 4.0±1.3 nM [2][3]. The absence of a publicly available potency metric for Hpk1-IN-12 is a critical differentiator. For researchers, this means that any use of Hpk1-IN-12 requires either the independent determination of its biochemical activity as a starting point or reliance on its provenance as a specific compound of interest from the patent series.

Chemical biology Assay development Preclinical research

Recommended Research Applications for Hpk1-IN-12 Based on Available Evidence


Scaffold-Specific Structure-Activity Relationship (SAR) Studies

Given its distinct quinazoline-2,5-diamine core, Hpk1-IN-12 is best suited as a comparator compound in medicinal chemistry campaigns focused on exploring the chemical space of HPK1 inhibitors . Researchers can use it to benchmark the activity of new analogs within this specific chemotype or to understand how variations on the quinazoline scaffold impact potency and selectivity relative to other well-characterized series (e.g., pyrimidinones or spirocycles) [1][2]. This application leverages its structural uniqueness, which is its primary documented differentiating feature.

Replication and Extension of Patent WO2021213317A1 Findings

Hpk1-IN-12 is explicitly identified as compound 85 in patent WO2021213317A1 [3]. Therefore, its most direct industrial application is for researchers aiming to replicate, validate, or extend the biological findings disclosed in this specific intellectual property. Procuring this exact compound is mandatory for any study intended to confirm the claims of the patent or to develop follow-on compounds based on the same structural series.

In Vitro Assay Development as a Positive Control

Despite the lack of a publicly disclosed IC50, Hpk1-IN-12 is confirmed to be a potent HPK1 inhibitor [3]. It can be employed in the development and optimization of in vitro kinase activity assays (e.g., TR-FRET or ADP-Glo™ assays) as a positive control for HPK1 inhibition. Its use in this context would require initial dose-response characterization to establish the precise IC50 for the specific assay system in use, a process that is standard for tool compound validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hpk1-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.